培美曲塞 L-谷氨酸三钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

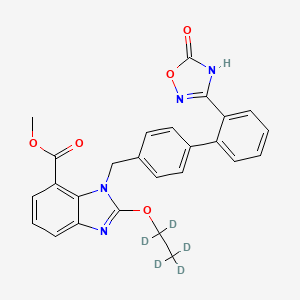

Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .

Molecular Structure Analysis

The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .

Physical and Chemical Properties Analysis

Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .

科学研究应用

肿瘤学研究

培美曲塞 L-谷氨酸三钠盐: 主要用于治疗各种癌症,尤其是非小细胞肺癌 (NSCLC) 和间皮瘤 . 它是一种抗叶酸类化疗药物,通过破坏叶酸依赖性代谢过程抑制癌细胞复制 . 临床试验表明,单独使用或与其他药物(如顺铂)联合使用时,它具有疗效 .

神经学研究

在神经学中,该化合物的作用不太直接,但仍然很重要。 它在神经递质研究中用作参考标准,有助于开发新的神经药物 . 它对神经退行性疾病的影响是一个正在进行的研究领域,在理解疾病机制和治疗效果方面具有潜在的应用 .

药理学

在药理学上,培美曲塞 L-谷氨酸三钠盐是一种重要的参考物质。 它有助于理解各种药物的药物相互作用、副作用和作用机制 . 它的药代动力学特性对于优化剂量和最大程度地减少患者的不良反应至关重要 .

生物化学

在生物化学方面,该化合物用于研究酶抑制,特别是在胸腺嘧啶合成酶和二氢叶酸还原酶的背景下 . 这些酶在 DNA 合成和修复中至关重要,培美曲塞对它们的抑制可以帮助更好地了解细胞代谢和癌症治疗策略 .

分子生物学

在分子生物学中,培美曲塞 L-谷氨酸三钠盐用于蛋白质组学研究。 它有助于识别和量化蛋白质,尤其是那些参与细胞周期调节和凋亡的蛋白质

作用机制

Target of Action

Pemetrexed L-Glutamic Acid Trisodium Salt, also known as Pemetrexed , is an antifolate antineoplastic agent . It primarily targets three enzymes used in purine and pyrimidine synthesis de novo — thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are essential for the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Mode of Action

Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication . By inhibiting the formation of precursor purine and pyrimidine nucleotides, Pemetrexed prevents the formation of DNA and RNA . This disruption in the synthesis of DNA and RNA inhibits the growth and survival of both normal and cancer cells .

Biochemical Pathways

The biochemical pathways affected by Pemetrexed are those involved in the synthesis of purine and pyrimidine nucleotides . The inhibition of the enzymes TS, DHFR, and GARFT disrupts these pathways, leading to a decrease in the synthesis of DNA and RNA . The downstream effects of this disruption include the inhibition of cell growth and replication .

Pharmacokinetics

It is known that the pharmacokinetics of pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia

Result of Action

The molecular and cellular effects of Pemetrexed’s action include the inhibition of cell growth and replication . This is achieved through the disruption of DNA and RNA synthesis, which is essential for cell survival . As a result, Pemetrexed has been found to be effective in the treatment of certain types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .

Action Environment

The action, efficacy, and stability of Pemetrexed L-Glutamic Acid Trisodium Salt can be influenced by various environmental factors. For example, the presence of other chemotherapeutic agents can enhance the effectiveness of Pemetrexed . Additionally, certain patient-specific factors, such as renal impairment, can increase the risk of toxicity . Therefore, careful consideration of these factors is necessary when using Pemetrexed for treatment.

安全和危害

Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pemetrexed L-Glutamic Acid Trisodium Salt involves the reaction of pemetrexed disodium with L-glutamic acid trisodium salt in the presence of water and a base.", "Starting Materials": [ "Pemetrexed disodium", "L-glutamic acid trisodium salt", "Water", "Base" ], "Reaction": [ "Step 1: Dissolve pemetrexed disodium and L-glutamic acid trisodium salt in water.", "Step 2: Add a base to the solution to adjust the pH to 7.5-8.5.", "Step 3: Heat the solution at 50-60°C for 2-4 hours.", "Step 4: Cool the solution to room temperature and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain crude Pemetrexed L-Glutamic Acid Trisodium Salt.", "Step 6: Purify the crude product by recrystallization in water.", "Step 7: Dry the purified product under reduced pressure to obtain the final product." ] } | |

CAS 编号 |

1265908-59-5 |

分子式 |

C25H28N6Na3O9 |

分子量 |

625.501 |

IUPAC 名称 |

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |

InChI |

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |

InChI 键 |

QMXHFJBYTKIYEI-XYTXGRHFSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |

同义词 |

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)